molecular formula C8H4F4N2 B1473524 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile CAS No. 1398046-66-6

4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile

Cat. No.: B1473524
CAS No.: 1398046-66-6
M. Wt: 204.12 g/mol
InChI Key: KDUTYKZJYXSHLK-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile ( 1398046-66-6) is a high-value fluorinated aromatic building block with significant applications in scientific research and development, particularly in the pharmaceutical sector . This compound, with the molecular formula C 8 H 4 F 4 N 2 and a molecular weight of 204.12 g/mol, is characterized by its multiple functional groups, including an amino group, a fluorine substituent, a trifluoromethyl group, and a nitrile, which make it a versatile intermediate for further chemical transformations . Its unique structure is leveraged in organic synthesis, especially in the preparation of more complex molecules. For instance, related 4-amino-2-trifluoromethylbenzonitrile derivatives are established as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as the anti-cancer drug Bicalutamide . The growth of the fluorinated intermediates market, driven by demand from pharmaceutical and agrochemical applications, underscores the importance of compounds like this one . As a research chemical, it is primarily used in the discovery and development of new therapeutic agents. Its mechanism of action is not inherent but is defined by the final compound it helps create; it can contribute to the biological activity of a molecule by influencing its lipophilicity, metabolic stability, and binding affinity to target proteins through the strategic incorporation of fluorine and other functional groups . Researchers utilize this compound to develop potential treatments for various conditions, including anti-inflammatory, anti-cancer, and central nervous system drugs . For safe handling, please note the associated hazard statements, including H302 (harmful if swallowed) and H317 (may cause an allergic skin reaction) . It is recommended to store the product sealed in a dark place under an inert atmosphere at 2-8°C . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or direct human use, and proper safety protocols must be followed during its handling and disposal.

Properties

IUPAC Name

4-amino-5-fluoro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUTYKZJYXSHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic molecules, which can influence their biological interactions and efficacy. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl substituent enhances the compound's ability to penetrate biological membranes, thereby increasing its bioavailability and potential effectiveness in therapeutic applications .

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that derivatives of benzonitrile compounds, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies show that related compounds can induce apoptosis in MCF cell lines and suppress tumor growth in animal models .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes. For example, the introduction of the trifluoromethyl group has been linked to enhanced inhibition of enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs) .

Case Study 1: Anticancer Efficacy

A study explored the anticancer properties of a series of benzonitrile derivatives, including this compound. The findings revealed that these compounds exhibited significant cytotoxicity against U87 glioblastoma cells, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like Doxorubicin .

CompoundCell LineIC50 (μM)
This compoundU87 Glioblastoma45.2 ± 13.0
DoxorubicinU87 Glioblastoma6.3 ± 3.2

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives containing trifluoromethyl groups were screened for their ability to inhibit BCATs. The results indicated that certain derivatives showed potent inhibition with IC50 values as low as 21 nM for BCAT1, highlighting the potential of these compounds in targeting metabolic pathways in cancer cells .

CompoundTarget EnzymeIC50 (nM)
Trifluoromethyl DerivativeBCAT121
Control CompoundBCAT11500

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the benzonitrile core significantly affect biological activity. The presence of the trifluoromethyl group at the para position has been correlated with increased potency against various biological targets, including receptors and enzymes involved in cancer proliferation .

Scientific Research Applications

Medicinal Chemistry and Pharmaceutical Applications

1.1 Role as a Pharmaceutical Intermediate

4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of bicalutamide, an androgen receptor antagonist used in the treatment of prostate cancer. The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design .

1.2 FDA-Approved Drugs Containing Trifluoromethyl Groups

The incorporation of trifluoromethyl groups into drug molecules has been shown to improve pharmacokinetic properties. A review highlighted several FDA-approved drugs that contain similar structures, illustrating the importance of trifluoromethylated compounds in modern therapeutics .

Synthesis Methodologies

2.1 Synthetic Routes

Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound. A novel three-step synthesis process has been developed involving:

  • Bromination: m-Trifluoromethyl fluorobenzene is subjected to bromination using glacial acetic acid and concentrated sulfuric acid.
  • Cyano Group Replacement: The brominated intermediate undergoes cyano group replacement.
  • Aminolysis Substitution: Finally, an aminolysis step yields the target compound with high purity (>99%) and a total yield of 73-75% .

This streamlined process not only reduces the number of steps required but also minimizes waste and lowers production costs.

Material Science Applications

3.1 Development of Functional Materials

The unique properties of this compound make it suitable for developing advanced materials. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technology. Research indicates potential applications in creating fluorescent materials due to its electronic properties .

Case Studies and Research Findings

4.1 Case Study: Bicalutamide Synthesis

A significant case study involves the synthesis of bicalutamide from this compound. The synthetic route showcases how this compound acts as a pivotal building block, emphasizing its relevance in oncology therapeutics .

4.2 Research on Trifluoromethylated Compounds

Studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced biological activity and selectivity, making them valuable in drug discovery programs aimed at targeting specific diseases .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The −CF₃ group enhances metabolic stability compared to −Cl (as in ) or −I (as in ), but −I increases molecular weight and density (2.00 g/cm³ ). Functional Group Diversity: The ethynyl (−C≡CH) group in introduces π-bond reactivity, enabling click chemistry applications.

Research Findings and Trends

  • Machine Learning Predictions: Substituent similarity scoring (e.g., Tanimoto coefficients >0.89 in ) identifies 4-Amino-2-fluoro-5-methylbenzonitrile as a close analog, though methyl substitution reduces polarity compared to −CF₃ .

Preparation Methods

Detailed Preparation Process

Step Reaction Description Reagents and Conditions Key Parameters Product
1. Selective Bromination Bromination at the 4-position of m-trifluoromethyl fluorobenzene m-Trifluoromethyl fluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin (C5H6Br2N2O2) Molar ratio dibromohydantoin:m-trifluoromethyl fluorobenzene = 0.6:1; Glacial acetic acid 4–5 L/kg of substrate; Vitriol oil (concentrated sulfuric acid) 5–20% w/w relative to substrate; Reaction time 5–7 hours; Reflux temperature 4-fluoro-2-(trifluoromethyl)bromobenzene
2. Cyanide Substitution Replacement of bromine with cyano group via copper(I) cyanide catalysis Quinoline (3–5 L/kg of bromo compound), cuprous cyanide (CuCN) (molar ratio CuCN:bromo compound 1–1.1:1) Stirring and reflux, dropwise addition of bromo compound to quinoline-CuCN mixture; Reaction time ~20 hours; Steam distillation to isolate product 4-fluoro-2-(trifluoromethyl)benzonitrile
3. Aminolysis (Amination) Conversion of nitrile group to amino group by ammonolysis 4-fluoro-2-(trifluoromethyl)benzonitrile dissolved in ethanol; Liquid ammonia passed through; Heating to ~122 °C for 10 hours Ammonia amount ~34 kg per batch; Reaction under pressure in ethanol solvent 4-amino-5-fluoro-2-(trifluoromethyl)benzonitrile (crude)

Process Description and Research Findings

Step 1: Selective Bromination

  • The bromination uses dibromohydantoin as the brominating agent in a mixture of glacial acetic acid and concentrated sulfuric acid (referred to as vitriol oil).
  • The reaction is conducted under reflux with stirring, ensuring selective substitution at the 4-position relative to the trifluoromethyl group.
  • The molar ratio and solvent volumes are optimized to minimize side reactions and maximize selectivity.
  • The product is isolated by washing with ice water, yielding 4-fluoro-2-(trifluoromethyl)bromobenzene with high purity.

Step 2: Cyanide Substitution

  • This step involves nucleophilic aromatic substitution of the bromine atom by the cyano group using cuprous cyanide in quinoline .
  • The reaction mixture is refluxed with dropwise addition of the bromo intermediate.
  • Quinoline acts both as solvent and ligand to facilitate the cyanide substitution.
  • The reaction proceeds for about 20 hours, and the product is isolated by steam distillation.
  • The molar ratio of cuprous cyanide to the bromo compound is carefully controlled to ensure high conversion and minimize residual copper contamination.

Step 3: Aminolysis (Amination)

  • The nitrile intermediate is dissolved in ethanol, and liquid ammonia is passed through the solution.
  • The mixture is heated to approximately 122 °C and maintained for 10 hours to convert the nitrile group into the amino group.
  • This step yields the crude this compound, which can be further purified.
  • The reaction conditions are optimized to maximize yield and purity while minimizing decomposition or side reactions.

Yield and Purity

Parameter Value
Total yield (three steps) 73–75%
Product purity >99%
Reaction time (total) Approximately 35–37 hours
Environmental impact Low harmful emissions; easy to treat waste streams
Cost considerations Use of commercially available reagents; reduced consumption of strong acids and cuprous cyanide lowers cost

Advantages of the Method

  • Raw Materials: Uses easily available commercial chemicals such as m-trifluoromethyl fluorobenzene, glacial acetic acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol.
  • Process Simplicity: The three-step process is straightforward with simple operations and short synthetic route.
  • High Purity and Yield: Achieves over 99% purity with a total yield of 73–75%, which is competitive for industrial synthesis.
  • Environmental and Safety: Reduced use of strong acids and cuprous cyanide minimizes hazardous waste and production cost.
  • Scalability: Demonstrated on large scales (hundreds of kilograms), indicating industrial feasibility.

Summary Table of Preparation Conditions

Step Reagents Solvent Temp (°C) Time (h) Molar Ratio Yield (%) Notes
Bromination m-Trifluoromethyl fluorobenzene, dibromohydantoin, H2SO4 Glacial acetic acid Reflux (~100) 5–7 0.6:1 (dibromohydantoin:substrate) High Selective 4-position bromination
Cyanide substitution Cuprous cyanide, quinoline Quinoline Reflux (~180) ~20 1–1.1:1 (CuCN:bromo compound) High Nucleophilic aromatic substitution
Aminolysis Liquid ammonia Ethanol 122 10 Excess ammonia High Converts nitrile to amine

Q & A

Q. What are the common synthetic routes to 4-amino-5-fluoro-2-(trifluoromethyl)benzonitrile, and what are their key challenges?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of a benzonitrile scaffold. A plausible route includes:

Nucleophilic aromatic substitution (SNAr) : Fluorination at the 5-position using KF or CsF in polar aprotic solvents (e.g., DMF) under controlled heating .

Trifluoromethylation : Introduction of the CF₃ group via cross-coupling reactions (e.g., using Cu-mediated Ullmann coupling) or direct electrophilic trifluoromethylation reagents like Togni’s reagent .

Amination : Reductive amination or catalytic hydrogenation of nitro intermediates using Pd/C or Raney Ni .
Key Challenges : Competing regioselectivity during fluorination/trifluoromethylation and side reactions (e.g., over-reduction during amination). Purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • 1H/13C/19F NMR : The fluorine substituents (F and CF₃) split signals significantly. For example, the CF₃ group appears as a quartet in 19F NMR (~-60 ppm), while aromatic protons show complex splitting due to adjacent substituents. DMSO-d6 or CDCl3 are preferred solvents .
  • Mass Spectrometry (HRMS) : ESI-HRMS confirms the molecular ion [M+H]+ with a mass accuracy <5 ppm.
  • X-ray Crystallography : Resolves ambiguity in substitution patterns, especially when steric effects distort NMR data .

Q. What are the typical reactivity patterns of this compound in medicinal chemistry applications?

  • Methodological Answer : The nitrile group can undergo hydrolysis to carboxylic acids (under acidic/alkaline conditions) or reduction to amines (using LiAlH4). The amino group participates in acylation or sulfonylation reactions, while the CF₃ group enhances metabolic stability in drug candidates .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing the trifluoromethyl group at the 2-position?

  • Methodological Answer :
  • Catalyst Screening : Use Cu(I)/phenanthroline complexes to enhance coupling efficiency for CF₃ introduction .
  • Solvent Effects : Non-polar solvents (e.g., toluene) minimize side reactions like hydrolysis of intermediates.
  • In Situ Monitoring : TLC or HPLC tracks reaction progress to terminate before byproduct formation. Contradictory reports on optimal conditions (e.g., solvent polarity in vs. 7) require iterative testing with control reactions .

Q. How to resolve contradictory NMR data arising from steric/electronic effects in derivatives?

  • Methodological Answer :
  • Variable-Temperature NMR : Reduces signal broadening caused by dynamic rotational barriers around the CF₃ group.
  • DFT Calculations : Predict chemical shifts (e.g., using Gaussian09) to assign ambiguous peaks. For example, shows discrepancies in 13C shifts for nitro vs. amino derivatives, which can be resolved computationally .
  • Isotopic Labeling : 15N-labeled analogs clarify amino group environments in crowded spectra.

Q. What strategies mitigate deactivation of catalytic systems in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Ligand Design : Bulky phosphine ligands (e.g., XPhos) prevent catalyst poisoning by the nitrile group.
  • Additives : Silver salts (Ag2O) scavenge halides that deactivate Pd catalysts in Suzuki-Miyaura couplings .
  • Microwave-Assisted Synthesis : Reduces reaction time, minimizing side reactions (e.g., Pd black formation) .

Q. How to evaluate the compound’s potential in material science applications (e.g., organic electronics)?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Measures redox potentials to assess electron-withdrawing capacity (CF₃ and CN groups lower LUMO levels).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >250°C suggests suitability for high-temperature processes) .
  • DFT Modeling : Predicts charge transport properties by calculating reorganization energies and π-π stacking interactions.

Contradictions and Resolutions in Literature

  • Fluorination vs. Trifluoromethylation Order : Some routes () prioritize fluorination first, while others () introduce CF₃ early. Resolution: Computational modeling (e.g., Hammett σ values) predicts which sequence minimizes steric clashes.
  • Amination Side Products : Hydrogenation of nitro groups () may over-reduce nitriles. Resolution: Use milder conditions (e.g., Zn/HCl) or protective groups (Boc) for the nitrile .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile
Reactant of Route 2
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4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile

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